NET Selectivity: Esreboxetine vs. Atomoxetine, Duloxetine, and Fluoxetine in Rat Cortical Synaptosomes
In a standardized rat cortical synaptosomal assay measuring functional uptake inhibition, esreboxetine demonstrates a NET:SERT selectivity ratio of approximately 20,000-fold (pIC50 9.6±0.2 at NET vs. 5.3±0.1 at SERT). This is a 667-fold greater selectivity than atomoxetine, which shows only a ~30-fold NET preference under identical conditions [1]. Esreboxetine's selectivity vastly exceeds that of duloxetine (5-fold SERT-selective) and fluoxetine (50-fold SERT-selective), confirming its unique pharmacological fingerprint among monoamine reuptake inhibitors [1].
| Evidence Dimension | NET:SERT selectivity ratio (rat cortical synaptosomal uptake inhibition, pIC50) |
|---|---|
| Target Compound Data | Esreboxetine: NET pIC50 9.6±0.2; SERT pIC50 5.3±0.1; Selectivity ~20,000-fold NET-selective |
| Comparator Or Baseline | Atomoxetine: NET pIC50 8.6±0.2; SERT pIC50 7.1±0.1; Selectivity ~30-fold NET-selective. Duloxetine: NET pIC50 8.4±0.2; SERT pIC50 9.1±0.1; 5-fold SERT-selective. Fluoxetine: NET pIC50 6.1±0.1; SERT pIC50 7.8±0.1; 50-fold SERT-selective. |
| Quantified Difference | Esreboxetine is ~667-fold more NET-selective than atomoxetine, and ~4,000-fold more NET-selective than duloxetine. |
| Conditions | In vitro [3H]neurotransmitter uptake inhibition assay; rat cortical synaptosomal preparations; n=3-12; data expressed as pIC50 ± SEM. Source: Table 1, Shen et al. (2013) PLoS One. |
Why This Matters
For researchers requiring selective manipulation of noradrenergic signaling without confounding serotonergic effects, esreboxetine's 20,000-fold selectivity provides a pharmacological tool with near-absolute target specificity, unavailable with any other commercially available NRI or SNRI.
- [1] Shen F, Tsuruda PR, Smith JA, Obedencio GP, Martin WJ. Relative contributions of norepinephrine and serotonin transporters to antinociceptive synergy between monoamine reuptake inhibitors and morphine in the rat formalin model. PLoS One. 2013;8(9):e74891. Table 1. doi: 10.1371/journal.pone.0074891. View Source
